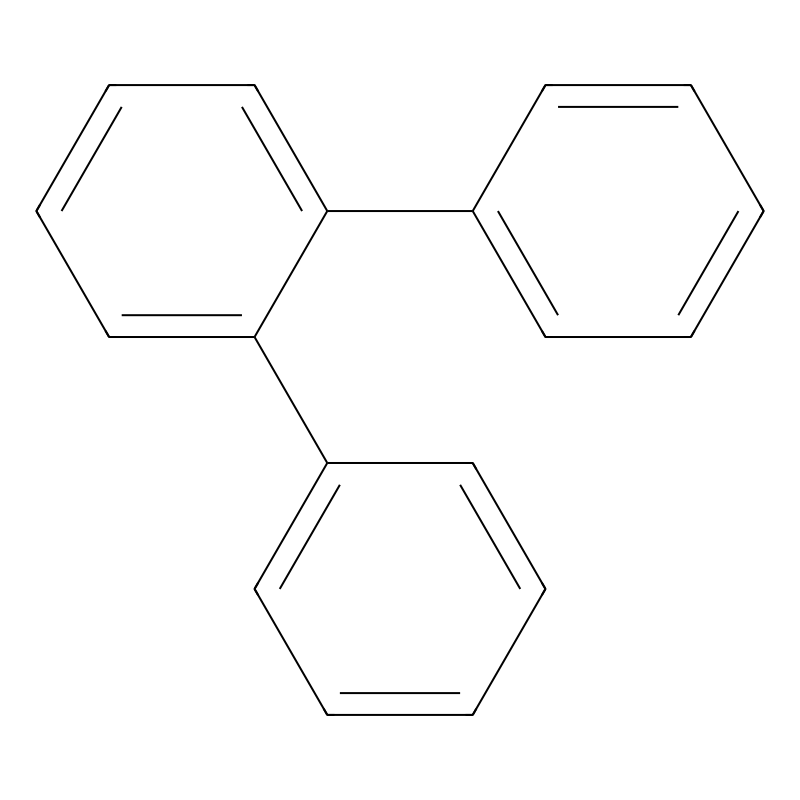O-Terphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5.38e-06 M
SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM
Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
Water solubility = 1.24 mg/l at 25 °C
Solubility in water: none
Insoluble
Canonical SMILES
Liquid Crystal Studies
Due to its ability to form various liquid crystal phases depending on temperature, o-terphenyl is a valuable material for studying the behavior of liquid crystals. These phases exhibit specific optical properties and are crucial for various technological applications, including displays and optical devices. Researchers utilize o-terphenyl to understand the fundamental physics of liquid crystal phase transitions and their dependence on molecular structure [].
Scintillation Detectors
O-Terphenyl exhibits scintillating properties, meaning it emits light when exposed to ionizing radiation. This characteristic makes it a potential candidate for use in scintillation detectors, instruments used to detect and measure radiation. Researchers have explored o-terphenyl as a component in organic scintillators, aiming to develop more efficient and cost-effective alternatives to traditional inorganic scintillators [].
Material Science Research
The unique molecular structure and properties of o-terphenyl have also attracted interest in material science research. Studies have investigated its potential applications in various fields, including:
- Organic electronics: Researchers have explored o-terphenyl as a potential material for organic field-effect transistors (OFETs), which are organic semiconductors with potential applications in flexible and low-cost electronics [].
- Molecular crystals: O-terphenyl crystals exhibit interesting physical properties, making them valuable subjects for studying the structure and dynamics of molecular crystals. Researchers have employed techniques like Brillouin scattering spectroscopy to investigate the elastic properties and intermolecular interactions within o-terphenyl crystals [].
O-Terphenyl, also known as 1,1':2',1''-terphenyl, is an aromatic hydrocarbon with the molecular formula and a molecular weight of approximately 230.3038 g/mol. Its structure consists of three connected benzene rings, specifically arranged in an ortho configuration. This compound is typically a solid at room temperature and is insoluble in water, often appearing as a mixture with its isomers, m-terphenyl and p-terphenyl . O-Terphenyl is characterized by its high thermal stability and has a melting point of about 331 K and a boiling point around 610 K .
While o-terphenyl itself has limited direct biological activity, its derivatives have been studied for potential pharmacological effects. Certain terphenyl compounds exhibit antifungal properties and have been identified in various fungi and plants. For instance, p-terphenyls are known to possess biological functions, including antimicrobial activities .
O-Terphenyl can be synthesized through several methods:
- Aryl Coupling Reactions: This involves the coupling of phenyl groups using transition metal catalysts.
- Ullmann Reaction: A condensation reaction between dihaloaromatics and copper that yields oligophenylenes including o-terphenyl .
- Photochemical Methods: Utilizing UV light to promote aryl coupling from simpler aromatic precursors .
O-Terphenyl is primarily used in industrial applications due to its thermal stability and insulating properties:
- Heat Transfer Fluids: It serves as a heat transfer medium in various applications due to its high boiling point.
- Chemical Intermediates: O-Terphenyl is used in the synthesis of other organic compounds and materials.
- Research
Studies on o-terphenyl often focus on its interactions with other chemicals under various conditions. For example, investigations into its hydrogenation reveal that it can be fully converted to perhydro-o-terphenyl with high selectivity, showcasing its reactivity under hydrogenation conditions . Additionally, research has explored the stability of o-terphenyl in different solvents and environments, noting that it does not react rapidly with water but may undergo transformations under specific catalytic conditions .
O-Terphenyl belongs to a broader class of compounds known as terphenyls, which include:
- p-Terphenyl: Exhibits similar thermal properties but differs in substitution pattern; found in some natural products.
- m-Terphenyl: Also shares similar characteristics but has distinct physical properties due to its meta arrangement.
| Compound | Molecular Formula | Melting Point (K) | Boiling Point (K) | Unique Features |
|---|---|---|---|---|
| O-Terphenyl | C18H14 | 331 | 610 | Ortho arrangement |
| p-Terphenyl | C18H14 | 253 | 610 | Found in fungi; potential bioactivity |
| m-Terphenyl | C18H14 | 238 | 610 | Less thermally stable than ortho |
O-Terphenyl's unique ortho configuration contributes to its distinct chemical behavior compared to other terphenyl isomers, making it particularly valuable for specific industrial applications.
Physical Description
COLOURLESS-TO-LIGHT-YELLOW CRYSTALS.
Colorless or light-yellow solid.
Color/Form
Colorless or light yellow solid.
XLogP3
Boiling Point
332.0 °C
332 °C AT 760 MM HG
332 °C
630°F
Flash Point
325 °F (163 °C) (OPEN CUP)
163 °C o.c.
(oc) 325°F
Vapor Density
Relative vapor density (air = 1): 7.9
Density
1.1
Relative density (water = 1): 1.1
LogP
Melting Point
56.2 °C
136°F
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (76.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
2.50e-04 mmHg
2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients
Vapor pressure, Pa at 25 °C: 0.0033
(200°F): 0.09 mmHg
Pictograms


Irritant;Environmental Hazard
Other CAS
61788-33-8
Wikipedia
Biological Half Life
Methods of Manufacturing
General Manufacturing Information
IT /TERPHENYL/ OCCURS NATURALLY IN PETROLEUM OIL. ...3 CHEMICAL ISOMERS...OF WHICH ORTHO & PARA FORMS APPEAR INDUSTRIALLY MOST PREVALENT. /TERPHENYLS/








